![molecular formula C40H34N2 B14191500 N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline CAS No. 919789-71-2](/img/structure/B14191500.png)
N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline is an organic compound with a complex structure characterized by the presence of multiple phenyl groups and an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline typically involves the reaction of 1,2-diphenylethene with aniline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the ethene and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline .
Chemical Reactions Analysis
Types of Reactions
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium and iron(III) chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[6][6].
Major Products
Scientific Research Applications
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers[][8].
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use in photonic and optical materials.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Utilized in the synthesis of polymers and other advanced materials.
1,1,2,2-Tetraphenylethylene: Commonly used in the development of aggregation-induced emission (AIE) dyes.
Uniqueness
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline stands out due to its unique combination of phenyl and ethene groups, which confer distinct chemical and physical properties
Properties
CAS No. |
919789-71-2 |
|---|---|
Molecular Formula |
C40H34N2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
N-[[4-[2-[4-(anilinomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C40H34N2/c1-5-13-33(14-6-1)39(35-25-21-31(22-26-35)29-41-37-17-9-3-10-18-37)40(34-15-7-2-8-16-34)36-27-23-32(24-28-36)30-42-38-19-11-4-12-20-38/h1-28,41-42H,29-30H2 |
InChI Key |
BLVILBNNARVEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CNC4=CC=CC=C4)C5=CC=C(C=C5)CNC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
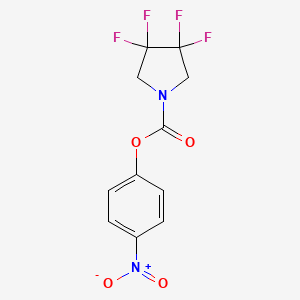
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)
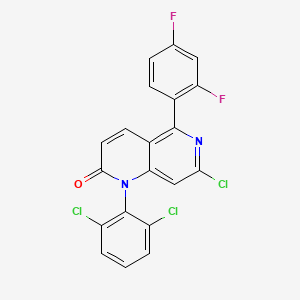

![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)
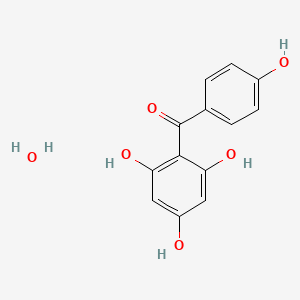

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
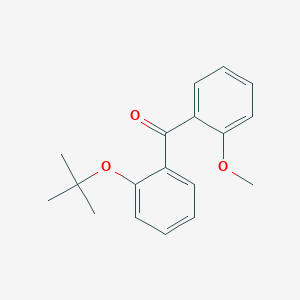
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
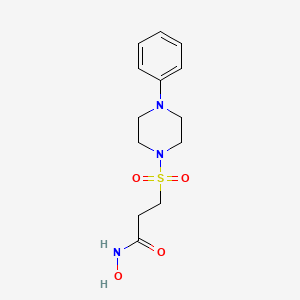
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
